6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride - 528851-30-1

6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride

Catalog Number: EVT-1478114
CAS Number: 528851-30-1
Molecular Formula: C15H16ClN3O3. HCl
Molecular Weight: 321.77 36.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluoroquinolones are a class of synthetic antibacterial agents that are widely used to treat a variety of bacterial infections. They are characterized by a fluorine atom at the 6-position and a substituted amino group at the 7-position of the 4-oxoquinoline-3-carboxylic acid core structure []. These compounds are often used in scientific research as model compounds to study antibacterial activity and to develop new antibacterial agents.

Synthesis Analysis
  • Nucleophilic substitution: Introduction of a fluorine atom at the 6-position and a substituted amino group at the 7-position [].
  • Cyclocondensation: Formation of the quinolone ring system [].
  • Hydrolysis: Conversion of an ester group to a carboxylic acid [].
  • Salt formation: Formation of hydrochloride salts to improve solubility and stability [].
Molecular Structure Analysis

Fluoroquinolones can undergo various chemical reactions, including:* N-alkylation: Modification of the nitrogen atom at the 7-position with different alkyl groups [].* Esterification: Conversion of the carboxylic acid group to an ester [].* Hydrolysis: Cleavage of ester bonds under acidic or basic conditions [].* Complexation: Formation of metal complexes, potentially enhancing their biological activity [].

Understanding these reactions is crucial for developing new derivatives, studying their metabolism, and designing drug delivery systems [].

Mechanism of Action

Fluoroquinolones exert their antibacterial activity primarily by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair. By binding to these enzymes, fluoroquinolones prevent the unwinding and supercoiling of DNA, leading to bacterial cell death.

The specific mechanism of action and the relative potency against DNA gyrase and topoisomerase IV can vary depending on the structure of the fluoroquinolone and the bacterial species targeted [].

Physical and Chemical Properties Analysis

Key physicochemical properties include:* Melting point: Provides information about purity and stability [].* Solubility: Influences bioavailability and formulation development [].* Partition coefficient (LogP): Indicates lipophilicity, impacting membrane permeability and tissue distribution [].* pKa: Determines the ionization state of the molecule at different pH values, influencing solubility and target interactions [].

Applications
  • Antibacterial drug discovery: Serve as lead compounds for developing new and more effective antibacterial agents [, , ].
  • Structure-activity relationship (SAR) studies: Investigating how different substituents on the fluoroquinolone scaffold affect antibacterial activity [, ].
  • Mechanism of action studies: Elucidating the molecular interactions between fluoroquinolones and their target enzymes [].
  • Drug resistance studies: Understanding the mechanisms of bacterial resistance to fluoroquinolones and developing strategies to overcome resistance [].
  • Drug delivery systems: Developing new formulations and delivery systems to improve the efficacy and safety of fluoroquinolones [].
Future Directions
  • Overcoming drug resistance: Developing novel fluoroquinolones that are effective against resistant bacterial strains [].
  • Expanding the spectrum of activity: Designing fluoroquinolones with activity against a broader range of bacteria, including Gram-positive, Gram-negative, and atypical bacteria [].
  • Improving pharmacokinetic properties: Optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion to enhance efficacy and reduce side effects [].
  • Developing targeted therapies: Designing fluoroquinolones that specifically target bacterial pathogens while minimizing effects on beneficial microbiota [].
  • Exploring new applications: Investigating the potential of fluoroquinolones for treating other diseases, such as parasitic infections and cancer [].

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

      Compound Description: This compound serves as a crucial intermediate in the synthesis of ciprofloxacin and other quinolone antibacterial agents [, , , , , , , , , , , , ]. Its molecular structure features a fluorine atom at the 6-position, a characteristic shared with numerous fluorinated quinolone compounds [, ].

      Compound Description: Ciprofloxacin stands as a prominent member of the fluorinated quinolone antibacterial agents []. It exhibits potent activity against a wide range of bacterial infections [, , , , , ].

      Compound Description: This compound serves as a key intermediate in the synthetic pathway of quinolone antibacterial agents [].

      Compound Description: This compound exhibits notable antibacterial activity, comparable to that of ciprofloxacin []. It represents a class of quinolone antibacterial agents characterized by a substituted amino group at the 7-position [, ].

      Compound Description: This compound exhibits potent antibacterial activity, surpassing that of ciprofloxacin against both Gram-positive and Gram-negative bacteria []. Importantly, it demonstrates reduced chromosomal damage and lower quinolone-type toxicity compared to other quinolones [].

      Relevance: While the specific structure of the 5-amino-8-methyl compound (8d) is not fully delineated in the provided context, it belongs to the broader class of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with varied substituents at the C-8 position []. This structural similarity links it to 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride.

      Compound Description: This series of compounds explores the impact of 2-aminoalkoxy substitutions at the 7-position on antibacterial activity []. Compounds with mono- or di-methyl groups at the alpha-position of the amino group demonstrated enhanced efficacy within this series [].

      Compound Description: This compound is a significant impurity generated during the industrial synthesis of ciprofloxacin []. Understanding its physicochemical properties is crucial for optimizing the crystallization and purification of ciprofloxacin [].

      Compound Description: Identified as the N-substituted regioisomer of besifloxacin, this compound was isolated and characterized as a byproduct in the synthesis of besifloxacin [].

      Compound Description: These compounds, denoted as 5a-c, serve as intermediates in the synthesis of tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids []. They are synthesized through the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) with various α-mercapto acids [].

      Compound Description: These compounds are key intermediates in the synthesis of ethyl 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates (4a - h) or the -8-carboxylic acids 5a - h []. Their reactions with sym-1,2-diketones lead to the formation of these substituted pyrido[2,3-f]quinoxaline derivatives [].

      Compound Description: This group of compounds represents a series of tricyclic heterocycles synthesized via microwave-assisted cyclocondensation reactions []. These compounds demonstrate good antibacterial activity, with the unsubstituted imidazo acid (1a) exhibiting the highest potency against both Gram-positive and Gram-negative bacteria []. Notably, halo-phenyl derivatives (1f,g) and furan derivatives (4e,f) display excellent activity against specific bacterial strains [].

      Compound Description: This compound acts as an intermediate in the synthesis of 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester (5) []. Its formation results from the interaction of salicylaldehyde oxyanion with ethyl 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate (2) [].

      Compound Description: This class of quinolones, synthesized via palladium-catalyzed cross-coupling reactions [], displays potent antibacterial activity against a broad spectrum of bacteria, including quinolone-resistant strains []. Their efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is particularly noteworthy []. Additionally, some derivatives exhibit significant activity against Mycoplasma pneumoniae and Mycobacterium tuberculosis [].

      Compound Description: This series of compounds was investigated using quantitative structure-activity relationship (QSAR) studies to understand the impact of different substituents at the C-5 position on their in vitro antibacterial activity []. The study revealed that smaller groups at C-5, such as hydrogen, fluorine, or an amino group, tend to favor antibacterial activity [].

      Compound Description: These series of compounds investigate the effects of different linkers, namely oxygen, sulfur, and nitrogen, in the 2-aminoethyl substituent at the 7-position on antibacterial activity []. Notably, compounds with a primary amino group at the terminal position of alkoxy and alkylthio groups exhibited potent in vitro and in vivo antibacterial activity [].

      Compound Description: This newly synthesized compound has shown potent antibacterial activity in vitro against four different cell strains []. Its activity is comparable to Clinafloxacin and stronger than Norfloxacin [].

      Compound Description: This complex exhibits enhanced absorption bands of the 4f electron transitions of praseodymium upon complexation with NNFX []. This property allows for the development of a sensitive analytical method for the direct determination of praseodymium in rare earth mixtures [].

      Compound Description: This series of compounds explored structural variations at the 1- and 7-positions, incorporating various cyclopropyl, 2,4-difluorophenyl, tert-butyl, and substituted secondary amino groups, to assess their in vitro antimycobacterial activity []. Compound 9p, featuring a 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl substituent at the 7-position, exhibited the most potent activity against Mycobacterium tuberculosis [].

      Compound Description: This series of compounds investigated the effects of various substituents at the 1-, 5-, and 8-positions, with a focus on the substituent at position 2 of the azetidine moiety at C-7, on antibacterial potency and physicochemical properties []. The study aimed to understand the structure-activity relationships within this class of azetidinylquinolones and naphthyridines [].

      Compound Description: These compounds represent a class of thienopyridinones, with 2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid (3a) exhibiting significant in vitro antibacterial activity [].

      Compound Description: This compound represents a crucial intermediate in the synthesis of S34109 [], a novel quinolone antibacterial agent exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [].

      Relevance: (-)-trans-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid is considered structurally related to 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride because it serves as a precursor to the 7-(trans-3-aminomethyl-4-trifluoromethyl-1-pyrrolidinyl) substituent found in S34109 []. This substituent shares some structural similarities with the 2-aminoethylamino group at position 6 in the target compound.

      Compound Description: This compound demonstrates potent bacterial topoisomerase inhibition activity, exhibiting greater potency than gemifloxacin against ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and coagulase-negative staphylococci isolates [].

      Compound Description: This compound is a representative example from a series of 7-(@(3754/24)4,4-dialkyl-3-amino-substituted pyrrolidinyl)-quinolone-3-carboxylic acid derivatives, which are being investigated for their potential as antimicrobial agents, antiulcer agents, and therapeutic agents for AIDS [].

      Compound Description: This series of compounds was synthesized to explore the impact of structural variations on antibacterial and antifungal activity [].

      Compound Description: This compound is a potent HIV integrase inhibitor and is used in combination with other anti-HIV agents for the treatment of HIV infection [, ].

      Compound Description: DU-6859 is a new fluoroquinolone with significantly improved antibacterial activity compared to currently available quinolones []. It demonstrates potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Pseudomonas aeruginosa, and anaerobic bacteria [].

      Compound Description: AM-1091 is a quinolone antibiotic with potent activity against a broad spectrum of Gram-negative and Gram-positive bacteria []. It exhibits rapid bactericidal activity and a prolonged post-antibiotic effect [].

      Compound Description: Compound 4 is a key intermediate in the synthesis of water-soluble fused s-triazolothiadiazole systems, specifically fluorinated quinolone piperazine derivatives, which are being investigated for their antibacterial and anticancer activities [].

      Compound Description: This series of compounds explored the introduction of novel piperazines, including 2-(fluoromethyl)piperazine (10) and hexahydro-6-fluoro-1H-1,4-diazepine (16, fluorohomopiperazine), at the 7-position of the quinolone ring []. The objective was to investigate the impact of these substitutions on antibacterial activity [].

      Compound Description: This compound, a fluoroquinolone derivative, exhibits antibacterial properties and exists in a specific molecular crystal form characterized by unique XRPD patterns, DSC melting point, 13C NMR peaks, and pKa values [].

      Compound Description: HSR-903 is a new quinolone antibacterial agent with potent activity and low toxicity []. It exhibits unique lung distribution characteristics, achieving lung concentrations significantly higher than plasma concentrations []. Studies suggest that HSR-903 is taken up by lung cells through a carrier-mediated transport mechanism [].

Properties

CAS Number

528851-30-1

Product Name

6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride

IUPAC Name

6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C15H16ClN3O3. HCl

Molecular Weight

321.77 36.46

InChI

InChI=1S/C15H16ClN3O3.ClH/c16-11-6-13-9(5-12(11)18-4-3-17)14(20)10(15(21)22)7-19(13)8-1-2-8;/h5-8,18H,1-4,17H2,(H,21,22);1H

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NCCN)C(=O)O.Cl

Synonyms

6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-quinoline-3-carboxylic acid hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.